1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S2/c18-16-3-1-2-14(10-16)13-25(21,22)19-11-17(15-4-9-24-12-15)20-5-7-23-8-6-20/h1-4,9-10,12,17,19H,5-8,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCGTLOSNJOSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiophene derivative: Starting with thiophene, various functional groups can be introduced through electrophilic substitution reactions.
Morpholine introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.
Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous molecules:
Key Insights:
Structural Variations and Bioactivity: The target compound’s morpholinoethyl-thiophene combination distinguishes it from Sch225336’s bis-sulfone architecture (CB2-selective) and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide’s thiazole ring .
Physicochemical Properties: The morpholino group enhances solubility compared to trifluoromethylsulfonyl groups in N-(3-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide (). Thiophene vs. Thiazole: Thiophen-3-yl (target) may offer different electronic profiles compared to thiazole (), affecting binding interactions in enzymatic targets.
Methanesulfonamide in the target compound lacks the electron-withdrawing trifluoromethyl groups seen in , possibly reducing metabolic stability but improving synthetic accessibility.
Biological Activity
1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22ClN2O2S
- Molecular Weight : 364.89 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C18H22ClN2O2S |
| Molecular Weight | 364.89 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The morpholine and thiophene groups facilitate binding to proteins and enzymes, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It can act as a modulator for certain receptors, impacting signal transduction processes.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which warrant further investigation.
Antimicrobial Studies
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a related compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.
Table 2: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1-(3-chlorophenyl)-N-(2-morpholino...) | 32 | E. coli |
| Related Compound A | 16 | Staphylococcus aureus |
| Related Compound B | 64 | E. coli |
Therapeutic Applications
The unique structural characteristics of this compound make it a candidate for various therapeutic applications, particularly in the fields of oncology and infectious diseases.
Potential Applications:
- Cancer Therapy : Due to its ability to modulate enzyme activity, the compound could be explored as a potential anticancer agent.
- Infectious Disease Treatment : Its antimicrobial properties may position it as a novel treatment option for resistant bacterial infections.
Research Findings and Future Directions
While preliminary findings are promising, further research is necessary to elucidate the full biological profile of this compound. Future studies should focus on:
- In Vivo Studies : Assessing the efficacy and safety in animal models.
- Mechanistic Studies : Understanding the detailed mechanisms by which the compound exerts its biological effects.
- Clinical Trials : Exploring its potential in human subjects for various therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
